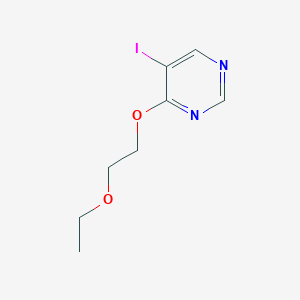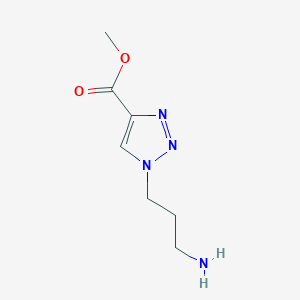![molecular formula C13H17NO2 B12075344 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Cyclopropyl(ethyl)amino]methyl}benzoesäure ist eine Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung ist durch das Vorhandensein einer Cyclopropylgruppe, einer Ethylaminogruppe und einer Benzoesäureeinheit gekennzeichnet, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[Cyclopropyl(ethyl)amino]methyl}benzoesäure beinhaltet typischerweise die Reaktion von 4-Formylbenzoesäure mit Cyclopropylethylamin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Salzsäure durchgeführt. Das Reaktionsgemisch wird mehrere Stunden zum Rückfluss erhitzt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 4-{[Cyclopropyl(ethyl)amino]methyl}benzoesäure effizientere und skalierbarere Methoden umfassen. Ein gängiger Ansatz ist die Verwendung von Durchflussreaktoren, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten ermöglichen. Darüber hinaus kann die Verwendung von automatisierten Systemen zur Zugabe von Reagenzien und zur Überwachung des Reaktionsverlaufs die Effizienz des Produktionsprozesses weiter verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-{[Cyclopropyl(ethyl)amino]methyl}benzoesäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Carbonsäuren oder Ketonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die Benzoesäureeinheit kann elektrophile aromatische Substitutionsreaktionen eingehen, wie Nitrierung, Sulfonierung und Halogenierung.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden üblicherweise verwendet.
Substitution: Reagenzien wie Salpetersäure (HNO3) zur Nitrierung, Schwefelsäure (H2SO4) zur Sulfonierung und Halogene (Cl2, Br2) zur Halogenierung werden typischerweise eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Alkohole, Amine.
Substitution: Nitrobenzoesäuren, Sulfonsäuren, halogenierte Benzoesäuren.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitrobenzoic acids, sulfonic acids, halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-{[Cyclopropyl(ethyl)amino]methyl}benzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor in verschiedenen biologischen Signalwegen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und analgetischer Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-{[Cyclopropyl(ethyl)amino]methyl}benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität moduliert und so zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Entzündungswegen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Aminomethyl)benzoesäure: Ähnliche Struktur, jedoch ohne die Cyclopropyl- und Ethylaminogruppen.
4-(Methylamino)benzoesäure: Enthält eine Methylaminogruppe anstelle der Cyclopropyl(ethyl)aminogruppe.
Einzigartigkeit
4-{[Cyclopropyl(ethyl)amino]methyl}benzoesäure ist aufgrund des Vorhandenseins der Cyclopropylgruppe einzigartig, die dem Molekül Steifigkeit und ausgeprägte sterische Eigenschaften verleiht. Dieses strukturelle Merkmal kann die Reaktivität der Verbindung und die Wechselwirkungen mit biologischen Zielstrukturen beeinflussen, was sie zu einem wertvollen Molekül für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-[[cyclopropyl(ethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-14(12-7-8-12)9-10-3-5-11(6-4-10)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
GZUTWXBQFCNNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=C(C=C1)C(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


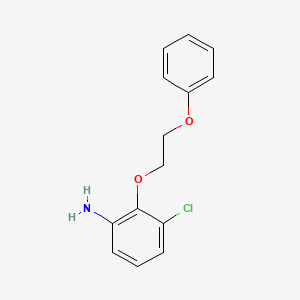
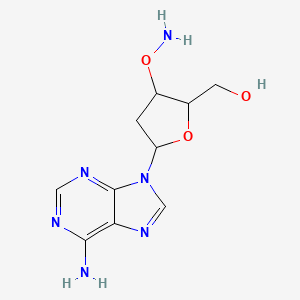
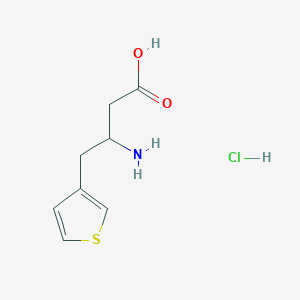
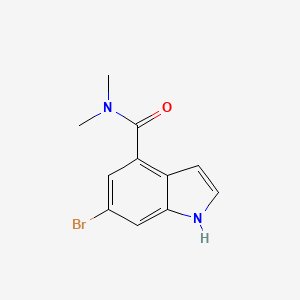
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)




